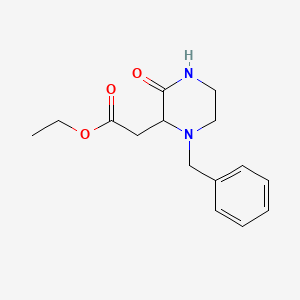

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate

Descripción

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a piperazine-derived ester featuring a benzyl substituent at the N1 position and an oxo group at C2. Piperazine derivatives are widely studied for pharmacological applications, with substituents modulating solubility, bioavailability, and target binding .

Propiedades

IUPAC Name |

ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-2-20-14(18)10-13-15(19)16-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSGJEXXHXNHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)NCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10487883 | |

| Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61155-09-7 | |

| Record name | Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10487883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-(3-oxopiperazin-2-yl)acetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like ethanol at room temperature for several days to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the biological activity of piperazine derivatives.

Mecanismo De Acción

The mechanism of action of ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is not well-documented. as a piperazine derivative, it is likely to interact with neurotransmitter receptors in the central nervous system. Piperazine derivatives are known to affect serotonin and dopamine receptors, which could explain their psychoactive effects.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

Substituents at the N1 position of the piperazine ring significantly influence physicochemical properties. A comparison of key analogs is provided below:

Key Observations:

- Aromatic stacking (π-π interactions) may stabilize protein-ligand complexes .

- Acetyl Group : Smaller and less sterically demanding, favoring metabolic stability but offering fewer interaction sites .

- Sulfonyl/Chloroacetyl Groups : Introduce hydrogen-bond acceptors (sulfonyl) or reactive electrophilic sites (chloroacetyl), expanding functional roles in drug design .

Crystallographic and Conformational Analysis

While crystallographic data for the target compound are unavailable, analogs reveal critical structural trends:

- Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate (): Stabilized by π-π interactions (center-to-center distance: 3.814 Å) and weak C-H⋯O hydrogen bonds. Overlapping ethyl groups suggest conformational flexibility in ester moieties .

- Ethyl 2-(2-aminothiazol-4-yl)acetate (): Hydrogen bonding between thiazole N and acetate O atoms dictates crystal packing, a feature likely shared with piperazine analogs .

Implications for Target Compound : The benzyl group may promote intermolecular aromatic interactions, while the oxopiperazine core enables hydrogen bonding, critical for solid-state stability and ligand-receptor binding.

Actividad Biológica

Ethyl 2-(1-benzyl-3-oxopiperazin-2-yl)acetate is a synthetic compound belonging to the piperazine family, notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features and possible therapeutic applications, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 276.336 g/mol. The compound features a piperazine ring, a benzyl group, and an ester functional group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : The compound may bind to various receptors, influencing signal transduction pathways associated with cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a variety of pathogens. In vitro studies have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

These findings highlight the compound's potential utility in treating infections caused by resistant strains.

Anticancer Activity

This compound has been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer effects.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar piperazine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Ethyl 2-(1-benzoyl-3-oxopiperazin-2-yl)acetate | Moderate | Low |

| Ethyl 2-(1-methylpiperazin-2-yl)acetate | Low | Moderate |

| Ethyl 2-(1-benzylpiperazin-2-one) | High | High |

The unique structural features of this compound contribute to its enhanced activity compared to these related compounds.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Notable findings include:

- Synthesis : The compound can be synthesized via the reaction of benzylamine with ethyl acetoacetate, followed by cyclization and esterification.

- Biological Evaluation : In vivo studies using animal models have shown promising results for both antimicrobial and anticancer applications, warranting further investigation into dosage optimization and mechanism elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.